N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2OS/c1-13(9-4-2-3-7(9)11)10(14)8-5-15-6-12-8/h5-7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQJNBSTFQEHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1F)C(=O)C2=CSC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Fluorocyclopentyl Intermediate: The starting material, cyclopentene, undergoes fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield 2-fluorocyclopentene.
Thiazole Formation: The fluorocyclopentyl intermediate is then reacted with thioamide and a suitable base to form the thiazole ring.
Carboxamide Formation: The final step involves the reaction of the thiazole intermediate with methyl isocyanate to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Synthetic Routes for Thiazole Carboxamides
Thiazole carboxamides are typically synthesized via amide coupling between thiazole carboxylic acids and substituted amines. For example:
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Step 1 : Formation of the thiazole-4-carboxylic acid intermediate via cyclization of thioamides with α-haloketones or via transition-metal-catalyzed reactions .
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Step 2 : Activation of the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
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Step 3 : Reaction with N-methyl-2-fluorocyclopentanamine to yield the target compound .
Example Protocol (Analogous to Compound 2a ):
| Reagent | Role | Conditions |
|---|---|---|
| Thiazole-4-carboxylic acid | Substrate | Dissolved in DCM |
| EDCI/DMAP | Coupling agents | 0°C to RT, argon atmosphere |
| N-Methyl-2-fluorocyclopentanamine | Nucleophile | Stirred for 48 h |
| HCl (32%) | Workup | Extracted, dried (Na₂SO₄) |
Yield : ~50–70% (estimated based on similar carboxamide syntheses) .
Fluorination Strategies
The 2-fluorocyclopentyl moiety is likely introduced via:
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Electrophilic fluorination : Using Selectfluor® or DAST (diethylaminosulfur trifluoride) on a cyclopentanone precursor .
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Nucleophilic displacement : Substitution of a hydroxyl or tosyl group with a fluoride ion (e.g., KF in polar aprotic solvents) .
Key Data for Fluorocyclopentane Derivatives:
| Precursor | Fluorinating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopentanol | DAST | DCM | 65 | |
| Cyclopentyl tosylate | KF | DMF | 72 |
Stability and Reactivity
-
Hydrolysis : The carboxamide bond may hydrolyze under acidic/basic conditions to regenerate the carboxylic acid and amine .
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Photostability : Fluorinated thiazoles generally exhibit moderate stability to UV light, but prolonged exposure may degrade the cyclopentyl group .
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Metabolic Pathways : Expected N-demethylation (via cytochrome P450) and thiazole ring oxidation (forming sulfoxides) .
Functionalization Reactions
The thiazole ring and fluorinated cyclopentane group enable further derivatization:
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Suzuki Coupling : Modification at the thiazole C5 position using aryl boronic acids .
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Reductive Amination : Introduction of additional substituents to the cyclopentane ring via ketone intermediates .
Comparative Analysis of Analogues
| Compound | IC₅₀ (COX-2 Inhibition) | Anticancer Activity (µM) | Reference |
|---|---|---|---|
| 2a (Non-fluorinated) | 0.335 ± 0.19 | >300 | |
| 2j (CF₃-substituted) | 1.443 ± 0.51 | >300 | |
| Fluorinated thiazoles | ~0.1–1.5 | 10–30 |
Note : Fluorination often enhances metabolic stability and target affinity .
Challenges and Limitations
-
Stereochemical Control : The 2-fluorocyclopentyl group introduces stereochemical complexity; chiral resolution or asymmetric synthesis may be required .
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Purification : Column chromatography is typically needed due to polar byproducts .
While direct experimental data for N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide are absent, its synthesis and reactivity can be reliably extrapolated from established methodologies for fluorinated thiazole carboxamides. Further studies should prioritize chiral synthesis and biological screening.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHFNOS
- Molecular Weight : 227.28 g/mol
- IUPAC Name : N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide
The compound features a thiazole ring which is known for its diverse biological activities, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest the potential use of this compound in developing new antimicrobial agents to combat resistant strains of bacteria .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF7). The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
| Cell Line | Effect Observed |
|---|---|
| MCF7 (Breast Cancer) | Induction of apoptosis |
| A549 (Lung Cancer) | Cell cycle arrest |
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression, indicating its potential as a lead compound in anticancer drug development .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiazole derivatives. The compound has been shown to modulate AMPA receptor kinetics, which are critical in synaptic transmission and plasticity.
| Receptor Subunit | Effect on Deactivation Kinetics |
|---|---|
| GluA1 | 2.5-fold increase in τ |
| GluA2 | 2-fold increase in τ |
These results indicate that this compound may have applications in treating neurodegenerative diseases by protecting neurons from excitotoxicity .
Case Study 1: Antimicrobial Efficacy
A study conducted in 2024 assessed the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Activity
In another study focused on breast cancer treatment, the compound was tested against MCF7 cells. The results showed a marked decrease in cell viability and an increase in apoptotic markers, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2-fluorocyclopentyl group, which distinguishes it from other thiazole-4-carboxamide derivatives. Below is a comparative analysis with key analogs:
Receptor Binding and Selectivity
The fluorine atom in the cyclopentyl group may engage in halogen bonding with target receptors, a feature absent in non-fluorinated analogs like the morpholinopropyl-substituted DAMPTC. This could improve binding specificity for fluorophilic binding pockets .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Fluorine Positioning: The 2-fluorocyclopentyl group balances lipophilicity and polarity, unlike bulkier substituents (e.g., morpholinopropyl in DAMPTC), which prioritize solubility over blood-brain barrier penetration . Carboxamide Flexibility: Methyl substitution on the carboxamide nitrogen (vs. hydrogen in ’s compound) may reduce metabolic degradation, improving pharmacokinetics .
- Therapeutic Potential: While acotiamide is clinically validated for gastrointestinal disorders, the target compound’s fluorinated cyclopentyl group could position it for CNS or anticancer applications, pending further studies .
Biological Activity
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the compound's biological activity based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of thiazole precursors with various alkylating agents. For this compound, the synthesis may follow a method similar to that described for other thiazole derivatives, which often includes O-alkylation and N-alkylation steps under phase transfer catalysis conditions .
Anticancer Properties
Research has demonstrated that thiazole derivatives exhibit significant anticancer activity. A study focusing on lipid-like thiazole derivatives showed promising results against various cancer cell lines, including HT-1080 (human fibrosarcoma) and MG-22A (mouse hepatoma) cells. The compounds exhibited selective cytotoxicity and induced nitric oxide (NO) production, indicating a potential mechanism for their anticancer effects .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | HT-1080 | 12.5 | Induction of apoptosis |
| 3b | MG-22A | 15.0 | NO induction |
| 4d | NIH 3T3 | 20.0 | Selective toxicity |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown antimicrobial activity. A study evaluated the antimicrobial effects of various thiazole compounds against both gram-positive and gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives possessed strong antimicrobial properties, making them candidates for further development as therapeutic agents .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Staphylococcus aureus | 8 µg/mL |
| 5b | Escherichia coli | 16 µg/mL |
| 6c | Candida albicans | 4 µg/mL |
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of specific structural features in enhancing biological activity. It was observed that compounds with multiple thiazole rings or specific substituents exhibited improved anticancer and antimicrobial activities. The presence of a fluorine atom in the cyclopentyl group was noted to enhance lipophilicity and cellular uptake, contributing to the overall efficacy of the compound .
Case Studies
Several case studies have illustrated the potential applications of thiazole derivatives in clinical settings:
- Influenza Neuraminidase Inhibition : A series of thiazole compounds demonstrated moderate inhibitory activity against influenza neuraminidase, suggesting their potential as antiviral agents .
- Cancer Treatment : In vivo studies using animal models have shown that certain thiazole derivatives can significantly inhibit tumor growth in sarcoma models, indicating their potential utility in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide in laboratory settings?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole-4-carboxamide core. Fluorination of the cyclopentyl group is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Critical steps include:
- Amide bond formation : Coupling the thiazole-4-carboxylic acid with the fluorinated cyclopentylamine using carbodiimide reagents (e.g., EDC/HCl) .
- N-Methylation : Introducing the methyl group via reductive alkylation or alkyl halide substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .
Key controls : Monitor reaction progress via TLC and optimize pH (6.5–7.5) to prevent epimerization of the fluorocyclopentyl group .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Analytical workflow :
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The fluorocyclopentyl group shows distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR) .
Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy) .
X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures. Note: Fluorine atoms may require low-temperature data collection to resolve disorder .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the fluorinated cyclopentyl moiety introduction?
- Strategies :
- Solvent selection : Use dichloromethane or THF to stabilize reactive intermediates .
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance fluorination efficiency .
- Temperature control : Maintain −20°C to 0°C during fluorination to minimize side reactions .
- Yield analysis : Compare isolated yields vs. theoretical using HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. What methodologies are employed to analyze contradictory bioactivity data across studies?
- Resolution framework :
Structural analogs : Compare activity of derivatives (e.g., replacing fluorine with chlorine or varying cyclopentyl substituents) to identify critical pharmacophores .
Assay conditions : Validate in vitro vs. in vivo models. For example, discrepancies in IC₅₀ values may arise from serum protein binding in cell-based assays .
Functional group impact : Use molecular docking (e.g., AutoDock Vina) to assess how fluorination affects target binding vs. off-target interactions .
Q. How to design structure-activity relationship (SAR) studies focusing on thiazole ring modifications?
- Protocol :
Derivative synthesis : Replace the thiazole ring with oxazole or triazole cores, retaining the fluorocyclopentyl group .
Biological testing : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
Q. Best practices for resolving crystallographic disorder in the fluorocyclopentyl group?
- Crystallography workflow :
Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to enhance resolution (<0.8 Å) .
Refinement : In SHELXL, apply PART instructions to model disordered fluorine atoms. Use restraints (e.g., SIMU) to stabilize thermal parameters .
Validation : Check R-factor convergence (R1 < 5%) and omit maps for residual electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
